I2 Imidazoline Receptor Affinity vs. Alpha-2 Adrenergic Receptor Selectivity Window
This compound demonstrates a measurable binding event at the I2 imidazoline receptor, but the quantitative differentiation against the closest tested analog is limited. BindingDB data indicates a Ki of <10,000 nM for I2 imidazoline receptors. For the same scaffold but a different substituent (CHEMBL288139, a close structural analog), a Ki of <1.00E+4nM was also reported for I2 receptors, while its affinity for alpha-2 adrenergic receptors was >10,000 nM, suggesting a modest selectivity trend for the chemotype [1]. Critically, no systematic SAR study directly compares the 3-methylbenzamide derivative with its 4-methyl or unsubstituted benzamide isomers in the same assay.
| Evidence Dimension | I2 Imidazoline Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | <10,000 nM (Displacement of [3H]idazoxan from I2Bs in rabbit renal cortex membranes) |
| Comparator Or Baseline | Closest structural analog (CHEMBL288139): Ki <10,000 nM for I2; Ki >10,000 nM for Alpha-2 adrenergic receptors |
| Quantified Difference | Both compounds show weak, micromolar-affinity binding to I2 receptors. No direct comparison between the target and its 3-methyl, 4-methyl, or unsubstituted benzamide analogs is available. |
| Conditions | BindingDB-curated ChEMBL data; radioligand displacement assays. |
Why This Matters
For projects targeting I2 receptors, this evidence shows the core scaffold engages the target but lacks the potency data to differentiate it from cheaper, readily available analogs, making its procurement a risk without further in-house profiling.
- [1] BindingDB. (n.d.). BDBM50070357 CHEMBL288139 Affinity Data. View Source
